1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine

Description

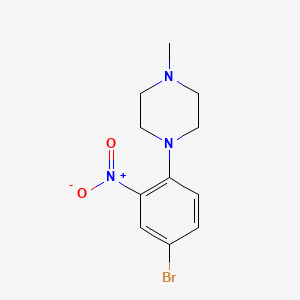

1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine is a piperazine derivative featuring a phenyl ring substituted with a bromo group at the para position (C4) and a nitro group at the ortho position (C2). The piperazine core, a six-membered ring containing two nitrogen atoms, is further modified by a methyl group at the N4 position.

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJCFKABHHJPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process involves nucleophilic substitution where the amine group of 4-methylpiperazine attacks the brominated aromatic ring, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Bromine Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions. This reactivity is enhanced by the electron-withdrawing nitro group, which activates the ring for displacement.

Key Findings :

-

Palladium-catalyzed Suzuki reactions with arylboronic acids yield biaryl structures, useful in medicinal chemistry scaffolds .

-

Methoxylation proceeds via a copper-mediated pathway, requiring polar aprotic solvents .

Nitro Group Transformations

The nitro group participates in reduction and cyclization reactions, altering electronic properties and biological activity.

Catalytic Hydrogenation

| Reducing Agent | Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 25°C | 2-Aminophenyl derivative | 95% | |

| NH₄Cl/Fe | — | H₂O/EtOH | 80°C | 2-Aminophenyl derivative | 88% |

Cyclization Reactions

The nitro group facilitates intramolecular cyclization when treated with acetylating agents:

text1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine → Ac₂O, 110°C → Tricyclic benzimidazole derivative (83% yield)[4]

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes alkylation and acylation at the secondary nitrogen.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate | N-Carbethoxymethyl derivative | 76% | |

| N-Acylation | Acetyl chloride | N-Acetylated analog | 91% |

Mechanistic Insight :

-

Alkylation proceeds via SN2 mechanism in THF with NaH as base .

-

Acylation requires stoichiometric triethylamine to scavenge HCl .

Electrophilic Aromatic Substitution

Despite deactivation by the nitro group, directed ortho-metalation enables functionalization:

| Directed Group | Metalating Agent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine | LDA | DMF | 2-Nitro-4-formyl derivative | 64% |

Stability Under Acidic/Basic Conditions

| Condition | pH | Temperature | Observation | Source |

|---|---|---|---|---|

| Aqueous HCl | 1.5 | 25°C | Stable for 24h | |

| NaOH/EtOH | 13 | 60°C | Partial hydrolysis of piperazine |

This compound's versatility is demonstrated by its participation in cross-coupling, reduction, and ring-functionalization reactions, making it valuable for synthesizing complex pharmacophores and materials. Experimental protocols from catalytic systems to stoichiometric reductions provide a toolkit for tailored derivatization.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine is primarily based on its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Comparisons

The table below compares 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine with analogous piperazine derivatives:

Key Observations:

Biological Activity

1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine is a chemical compound with the molecular formula CHBrNO. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a bromo and nitro group on the phenyl moiety.

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors, thereby altering cellular signaling pathways. For instance, compounds with similar structures have been shown to modulate protein-protein interactions, which can influence cell proliferation and apoptosis in cancer cells .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro experiments have demonstrated that it exhibits pro-apoptotic activity against various cancer cell lines. The compound has been observed to induce cell cycle arrest and apoptosis in hematological malignancies, suggesting its utility as a therapeutic agent in oncology .

Case Study: Hematological Cancer Cells

A notable study investigated the effects of this compound on chronic lymphocytic leukemia (CLL) cells. The results indicated that treatment with this compound led to significant apoptosis and reduced cell viability, highlighting its potential as a targeted therapy for CLL .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Similar derivatives have shown promise in inhibiting viral replication, particularly against RNA viruses. The mechanism typically involves interference with viral polymerases or other critical enzymatic functions necessary for viral replication .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in CLL cells | |

| Antiviral | Inhibits viral replication | |

| Enzyme Inhibition | Modulates protein interactions |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromo and nitro substitution | Anticancer, antiviral |

| 1-(3-Nitrophenyl)-4-methylpiperazine | Nitro group only | Moderate cytotoxicity |

| 1-(4-Chlorophenyl)-4-methylpiperazine | Chlorine instead of bromine | Lower anticancer activity |

Research Findings

Research findings indicate that this compound has significant potential in drug development. Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in clinical settings. Additionally, its antiviral properties suggest that it could be beneficial in treating viral infections, although more research is needed to fully elucidate these effects.

Future Directions

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies : Assessment of efficacy and safety profiles in animal models.

- Clinical Trials : Evaluation of therapeutic potential in human subjects.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. In one protocol, 4-bromo-2-nitroaniline reacts with 1-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Key parameters include:

- Stoichiometry : Excess 1-methylpiperazine (1.5–2.0 eq) to drive the reaction.

- Catalyst : CuI or Pd-based catalysts improve yields in coupling reactions (e.g., 60–85% yields in Table 9 of ).

- Workup : Acid-base extraction or column chromatography (silica gel, CH₂Cl₂/MeOH) for purification.

Q. How is this compound characterized analytically?

Standard characterization includes:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro and bromo groups) .

- X-ray crystallography : Resolves π-stacking interactions between the nitrophenyl and piperazine groups (e.g., monoclinic crystal system with P21/c space group in ).

- Elemental analysis : Matches calculated vs. observed C, H, N values (e.g., ±0.3% deviation in ).

Advanced Research Questions

Q. How can the bromo and nitro substituents in this compound be leveraged for further functionalization in drug discovery?

The bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl/heteroaryl groups), while the nitro group can be reduced to an amine for amide/urea formation. For example:

- Palladium-catalyzed coupling : React with boronic acids to generate biaryl derivatives (e.g., tert-butyl indole-carboxylate intermediates in , Table 11).

- Nitro reduction : Use H₂/Pd-C or Zn/HCl to yield 1-(4-bromo-2-aminophenyl)-4-methylpiperazine, a precursor for kinase inhibitors or WDR5 degraders .

Q. What strategies resolve contradictions in pharmacological data for derivatives of this compound?

Discrepancies in receptor binding or cytotoxicity often arise from:

- Substituent positioning : Meta vs. para substitution on the phenyl ring alters steric and electronic profiles (e.g., 3-bromo vs. 4-bromo analogs in show 2x differences in IC₅₀ values).

- Piperazine conformation : Methyl substitution at the 4-position restricts rotational freedom, enhancing selectivity for targets like dopamine D3 receptors (e.g., 7o in with 5 nM affinity).

- Method validation : Cross-validate assays (e.g., hERG vs. carbonic anhydrase inhibition in ) to rule off-target effects.

Q. How can computational modeling optimize the design of this compound-based ligands?

Use molecular docking (AutoDock Vina) and MD simulations to:

- Predict binding modes : The nitro group forms hydrogen bonds with Asp114 in WDR5 (RMSD < 2.0 Å in ).

- Assess solvation effects : LogP values (~2.8) indicate moderate blood-brain barrier permeability, critical for CNS targets .

- SAR analysis : Replace bromo with CF₃ or OCH₃ to modulate lipophilicity (e.g., analogs in with ΔLogP = ±0.5).

Q. What are the challenges in interpreting spectral data for structurally similar analogs?

Overlapping signals in NMR (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) require advanced techniques:

- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons.

- High-resolution MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 314.0 for C₁₁H₁₄BrN₃O₂ in ).

- X-ray diffraction : Resolve ambiguity in regiochemistry (e.g., dihedral angles < 10° between aryl and piperazine planes in ).

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Degrades rapidly in acidic conditions (t₁/₂ < 1 hr at pH 2) but remains stable at pH 7.4 (t₁/₂ > 48 hrs), necessitating buffered solutions for biological assays .

- Thermal stability : Decomposes above 150°C (TGA data in ), requiring low-temperature storage (-20°C) for long-term use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.